molecular formula C9H8F2N2O2 B11776954 2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole

2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11776954
M. Wt: 214.17 g/mol
InChI Key: OUAKDKBTNUMNOY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core with an aminomethyl group at the 2-position and a difluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both the aminomethyl and difluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)15-6-3-1-2-5-8(6)13-7(4-12)14-5/h1-3,9H,4,12H2

InChI Key

OUAKDKBTNUMNOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CN

Origin of Product

United States

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